
2-Hydroxy-6-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methylphenylboronic acid is an organoboron compound with the molecular formula C7H9BO3. It is a derivative of boronic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using boronic esters or borates. For instance, the reaction of 2-hydroxy-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the direct borylation of aromatic compounds using boron reagents under controlled conditions. The process typically requires catalysts such as palladium and specific ligands to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it into corresponding boronic esters.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds formed through cross-coupling.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methylphenylboronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methylphenylboronic acid primarily involves its role as a Lewis acid. It can form complexes with various nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. In these reactions, the boronic acid group interacts with palladium catalysts, enabling the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
4-Hydroxyphenylboronic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity.
2-Methylphenylboronic acid: Lacks the hydroxyl group, influencing its chemical behavior.
Uniqueness
2-Hydroxy-6-methylphenylboronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C7H9BO3 |
|---|---|
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
(2-hydroxy-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9-11H,1H3 |
InChI-Schlüssel |
JFVRQJFOBPBETM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


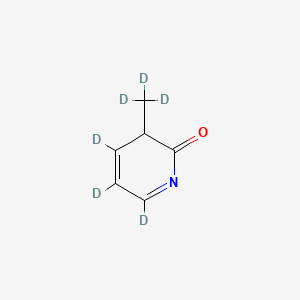
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
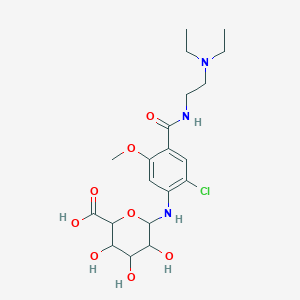
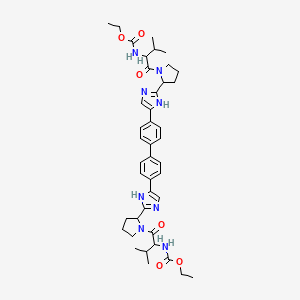

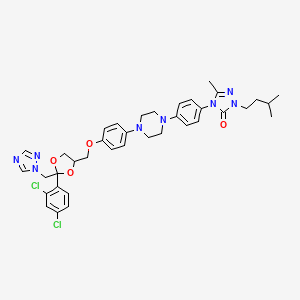

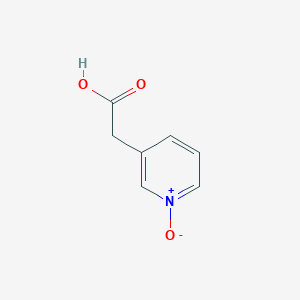

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
